molecular formula C76H144CaN2O6 B12934919 Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate CAS No. 84753-10-6

Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate

Cat. No.: B12934919
CAS No.: 84753-10-6
M. Wt: 1222.0 g/mol
InChI Key: NCOHZYLCJDBBNT-HYFGXEHFSA-L
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Description

Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate is a complex organic compound with the molecular formula C76H144CaN2O6 and a molecular weight of 1222.04 . This compound is known for its unique structure, which includes a long hydrocarbon chain and a calcium ion, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate typically involves the reaction of nonadec-5-enoic acid with octadecylamine to form the corresponding amide. This amide is then reacted with a calcium salt, such as calcium chloride, to form the final product . The reaction conditions usually require a solvent like dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate can undergo various chemical reactions, including:

    Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate involves its interaction with cell membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The calcium ion may also play a role in signaling pathways by interacting with various cellular proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Calcium stearate: Similar in that it contains a calcium ion and a long hydrocarbon chain, but differs in the specific structure and functional groups.

    Calcium oleate: Another compound with a calcium ion and a long hydrocarbon chain, but with different unsaturation points and functional groups.

Uniqueness

Calcium 3-(octadecylcarbamoyl)nonadec-5-enoate is unique due to its specific combination of a long hydrocarbon chain, an amide group, and a calcium ion.

Biological Activity

Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate, also known by its CAS number 84753-10-6, is a calcium salt of a long-chain fatty acid derivative. This compound has garnered attention in the pharmaceutical and biochemical fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C76H144CaN2O6
  • Molecular Weight : Approximately 1,250 g/mol
  • Appearance : White powder
  • Solubility : Soluble in organic solvents; limited solubility in water

Structural Features

The compound features a long hydrophobic octadecyl chain attached to an amino carbonyl group, which is linked to a nonadecenoic acid moiety. This unique structure contributes to its amphiphilic nature, making it suitable for various biological applications.

This compound exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity :
    • Exhibits bactericidal effects against various strains of bacteria due to its ability to disrupt bacterial membranes.
    • Case studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Antioxidant Properties :
    • The compound demonstrates significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.
    • In vitro studies have indicated that it can reduce oxidative damage in cellular models.
  • Cell Membrane Interaction :
    • Its amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.
    • Research suggests that it may modulate ion channels, impacting cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
Membrane ModulationAlters membrane fluidity; influences ion channels

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial properties of this compound revealed that at concentrations above 100 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus by disrupting cell wall integrity.
  • Oxidative Stress Reduction :
    In a cellular model exposed to hydrogen peroxide, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS), demonstrating its potential as an antioxidant agent.
  • Membrane Fluidity Analysis :
    Fluorescence spectroscopy was utilized to assess the impact of the compound on lipid bilayers. Results indicated that incorporation of this compound increased membrane fluidity, suggesting a potential role in enhancing drug delivery systems.

Properties

CAS No.

84753-10-6

Molecular Formula

C76H144CaN2O6

Molecular Weight

1222.0 g/mol

IUPAC Name

calcium;(E)-3-(octadecylcarbamoyl)nonadec-5-enoate

InChI

InChI=1S/2C38H73NO3.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-38(42)36(35-37(40)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,42)(H,40,41);/q;;+2/p-2/b2*31-29+;

InChI Key

NCOHZYLCJDBBNT-HYFGXEHFSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].[Ca+2]

Origin of Product

United States

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